molecular formula C18H28N2O3S B4578093 1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE

Cat. No.: B4578093
M. Wt: 352.5 g/mol
InChI Key: WOQVJHRZRYTWKQ-UHFFFAOYSA-N
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Description

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a 4-ethylphenylsulfonyl group and a 3,3-dimethylbutanone moiety

Preparation Methods

The synthesis of 1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 1-{4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE include other piperazine derivatives such as:

  • 1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE
  • 1-{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE

These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique combination of the 4-ethylphenylsulfonyl group and the piperazine ring in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-5-15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-18(2,3)4/h6-9H,5,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQVJHRZRYTWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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